molecular formula C8H18ClN3 B1671097 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride CAS No. 25952-53-8

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Cat. No. B1671097
CAS RN: 25952-53-8
M. Wt: 191.7 g/mol
InChI Key: FPQQSJJWHUJYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EDC is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .


Synthesis Analysis

EDC can be prepared by coupling ethyl isocyanate to N, N -dimethylpropane-1,3-diamine to give a urea, followed by dehydration .


Chemical Reactions Analysis

EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product . The intermediate is unstable in aqueous solutions and so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization .


Physical And Chemical Properties Analysis

EDC is a white crystalline powder . It has a molecular formula of C8H17N3·HCl and a molecular weight of 191.7 .

Scientific Research Applications

Applications in Organic Synthesis

EDC is a water-soluble carbodiimide used as a condensing and crosslinking agent in organic synthesis. It is employed in reactions such as dehydrogenation of alcohol, esterification of acid with alcohol or phenols, synthesis of amides and peptides, and polymer synthesis. These reactions are advantageous due to their mild conditions, high yields, and high chemoselectivity (Yang Fei, 2011).

Spectrophotometric Determination

A spectrophotometric flow injection analysis method has been developed for the determination of EDC using reactions with pyridine and ethylenediamine in acidic aqueous solutions. This method is simple, fast, and can be applied to monitoring the EDC concentration in various chemical processes (Kunihiko Seno et al., 2008).

Synthesis of Isoimide Derivatives

EDC has been utilized in the synthesis of isoimide by reacting with various types of maleimicacid, succimicacid, and pthaleimicacid at room temperature, offering a mild and efficient method (S. Gondi, 2021).

Biochemical Applications

EDC alters the biochemical properties of collagen, enhancing helicity, fibril assembly, and hydrothermal stability. It also increases cell viability and inhibits breakdown by bacterial collagenases, making it useful in manufacturing durable biomatrices with desirable properties (P. Velmurugan et al., 2013).

Dentin Bond Durability

In dentistry, EDC has been compared with UV- or blue light-activated riboflavin cross-linking agents for their effects on resin–dentin micro-tensile bond strength and nanoleakage. EDC enhances the durability and strength of the resin–dentin bond (M. Abunawareg et al., 2017).

Crosslinking in Bioconjugates

EDC is used for crosslinking antibodies on amine-functionalized platforms, significantly enhancing the cost-effectiveness and analytical performance of immunoassays. This application is particularly relevant in biomedical diagnostics and biosensors (S. K. Vashist, 2012).

Optimization of Amidation Reactions

A method was developed optimizing various parameters of the coupling reaction, where N-hydroxysuccinimide assists the EDC-catalyzed amidation reaction, achieving up to 90% product yield. This method is crucial for effective carboxyl-amine conjugation in biochemical studies (D. Sehgal & I. Vijay, 1994).

Safety And Hazards

EDC may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

EDC is often used in combination with N -hydroxysuccinimide (NHS) for the immobilization of large biomolecules . It is also used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . Future applications may continue to explore these areas.

properties

InChI

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQQSJJWHUJYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C=NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880076
Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Aldrich MSDS]
Record name 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10162
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

CAS RN

7084-11-9, 25952-53-8
Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7084-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25952-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyldimethylaminopropyl carbodiimide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25952-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W5TL0WJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Citations

For This Compound
8,170
Citations
S Dahiya, P Kumar, S Lata, R Kumar, N Dahiya… - 2017 - nopr.niscpr.res.in
The corrosion inhibition of mild steel in 0.5 M HCl by a coupling reagent, 1-(3-Dimethylaminopropyl) 3-ethylcarbodiimide hydrochloride ( EDC), has been investigated by weight loss, …
Number of citations: 23 nopr.niscpr.res.in
K Seno, K Matumura, M Oshima, S Motomizu - Analytical Sciences, 2008 - jstage.jst.go.jp
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCĚHCl) and dicyclohexylcarbodiimide (DCC) are very useful agents to form nucleic acid1–4 and compounds with …
Number of citations: 8 www.jstage.jst.go.jp
K Seno, K Matumura, K Oshita, M Oshima… - Analytical …, 2009 - Springer
A sensitive and rapid flow-injection analysis was developed for the determination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), which was used for the …
Number of citations: 3 link.springer.com
K Seno, K Matsumura, K Oshita, M Oshima… - Journal of Flow …, 2009 - jstage.jst.go.jp
A sequential injection analysis (SIA) using a specific condensation reaction between malonic acid and ethylenediamine with 1–(3–dimethylaminopropyl)–3–ethylcarbodiimide …
Number of citations: 1 www.jstage.jst.go.jp
Y Inoue, K Nagasawa - Carbohydrate Research, 1982 - Elsevier
N-Acetylchondrosine was activated at pH 4.75 with excess 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to give an O-acylisourea that consists of equimolar amounts of …
Number of citations: 20 www.sciencedirect.com
RMD Soares, GS Maia, P Rayas-Duarte, V Soldi - Food hydrocolloids, 2009 - Elsevier
In this study gliadin solutions were crosslinked with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride/N-hydroxysuccinimide (EDC/NHS) and cysteine. The filmogenic …
Number of citations: 21 www.sciencedirect.com
D Wang, H Shi - Molecules, 2020 - mdpi.com
The reaction of isodehydracetic acid with amines was serendipitously found to afford β-enaminones in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) …
Number of citations: 2 www.mdpi.com
JP Kilburn, J Lau, RCF Jones - Tetrahedron Letters, 2001 - Elsevier
A new approach to the synthesis of 1,3,4-oxadiazoles on solid support is described. Resin bound 1-acyl thiosemicarbazides were treated with a variety of dehydrating agents at different …
Number of citations: 56 www.sciencedirect.com
C Liu, EJ Iwanowicz - Tetrahedron letters, 2003 - Elsevier
1,2,4-Triazole-3,5-diamine derivatives were synthesized in moderate to high yields in one-pot reaction from the corresponding isothiocyanates, mono-substituted hydrazines, and …
Number of citations: 26 www.sciencedirect.com
M Maziarz, M Wrona - waters.com
Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)- 3-Ethylcarbodiimide Hyd Page 1 應⽤⼿冊 Benefits of Using Mass Detection for …
Number of citations: 6 www.waters.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.